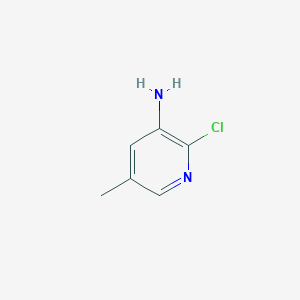

2-Chloro-5-methylpyridin-3-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-5-methylpyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2/c1-4-2-5(8)6(7)9-3-4/h2-3H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQKIBEOVARIBDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50370301 | |

| Record name | 2-Chloro-5-methylpyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34552-13-1 | |

| Record name | 2-Chloro-5-methylpyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-5-methylpyridin-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Reactivity of 2-Chloro-5-methylpyridin-3-amine

This guide provides a comprehensive technical overview of 2-Chloro-5-methylpyridin-3-amine (CAS No. 34552-13-1), a key heterocyclic building block for researchers, medicinal chemists, and drug development professionals. By synthesizing fundamental chemical principles with practical, field-proven insights, this document will explore the compound's structure, reactivity, and synthetic utility, enabling its effective application in the design and synthesis of novel chemical entities.

Core Molecular Structure and Physicochemical Properties

This compound, also known as 3-Amino-2-chloro-5-methylpyridine, is a substituted pyridine derivative featuring an amino group, a chloro group, and a methyl group. These substituents electronically influence the pyridine ring, dictating its reactivity and potential for further functionalization.

The pyridine nitrogen acts as an electron-withdrawing group, which, compounded by the inductive effect of the chlorine atom at the 2-position, significantly decreases electron density at the ortho and para positions.[1] Conversely, the methyl group at the 5-position is a weak electron-donating group, slightly increasing the electron density of the ring.[1] This electronic landscape is crucial for understanding the regioselectivity of its reactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 34552-13-1 | [2][3] |

| Molecular Formula | C₆H₇ClN₂ | [2][3] |

| Molecular Weight | 142.59 g/mol | [2][3] |

| Appearance | Powder | [2] |

| Melting Point | 86-91 °C | [2] |

| SMILES | Cc1cc(N)c(Cl)nc1 | [2] |

| InChI Key | CQKIBEOVARIBDN-UHFFFAOYSA-N | [2] |

Spectroscopic Characterization

While specific spectra for this compound are not widely published, data from analogous structures, such as 3-Amino-2-chloropyridine, provide a strong basis for predicting its characteristic spectral features.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring and a singlet for the methyl group protons. The chemical shifts will be influenced by the electronic nature of the substituents.

-

¹³C NMR: The carbon NMR will display six unique signals corresponding to the carbons of the pyridine ring and the methyl group.

-

IR Spectroscopy: The infrared spectrum will feature characteristic absorption bands for N-H stretching of the primary amine, C-N stretching, C-Cl stretching, and aromatic C-H and C=C stretching vibrations.[4][5]

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of a chlorine atom.[6]

Chemical Reactivity and Synthetic Applications

The reactivity of this compound is primarily centered around the nucleophilic amino group and the reactive chloro substituent on the electron-deficient pyridine ring. This dual functionality makes it a versatile intermediate in the synthesis of complex heterocyclic systems, particularly those with pharmaceutical and agrochemical applications.[7][8]

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the 2-position of the pyridine ring is activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nature of the ring nitrogen.[9][10] This allows for the displacement of the chloride by a variety of nucleophiles, such as amines, alcohols, and thiols, often under thermal or microwave conditions.[11][12]

The general mechanism for SNAr on a 2-chloropyridine involves the addition of a nucleophile to form a negatively charged intermediate (Meisenheimer complex), followed by the elimination of the chloride leaving group to restore aromaticity.[9][10] The stability of the intermediate, which is enhanced by the electron-withdrawing pyridine nitrogen, is key to the facility of this reaction.

Caption: Generalized workflow for Nucleophilic Aromatic Substitution (SNAr).

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds.

The Suzuki-Miyaura coupling enables the formation of a C-C bond between the 2-position of the pyridine ring and various aryl or vinyl groups from boronic acids or their esters.[13][14] While 2-chloropyridines are less reactive than their bromo or iodo counterparts, successful coupling can be achieved with the appropriate choice of a palladium catalyst, a bulky electron-rich phosphine ligand (e.g., SPhos, XPhos), and a suitable base (e.g., K₃PO₄, Cs₂CO₃).[15][16]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

Reaction Setup: To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (4 mol%), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

-

Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water or toluene and water.

-

Reaction: Heat the mixture with vigorous stirring to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water or brine.

-

Purification: Dry the organic layer over anhydrous sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

The Buchwald-Hartwig amination is a versatile method for forming C-N bonds by coupling the 2-chloro position with a primary or secondary amine.[17][18] This reaction is particularly useful for synthesizing more complex substituted aminopyridines. Similar to the Suzuki coupling, this transformation requires a palladium catalyst, a suitable phosphine ligand, and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu).[19] The choice of a bulky, electron-rich ligand is crucial for achieving high yields, especially with less reactive chloropyridines.[19]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

-

Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 equiv.), the desired amine (1.1-1.5 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃ or a palladacycle, 1-5 mol%), the phosphine ligand (2-10 mol%), and the base (e.g., NaOtBu, 1.2-2.0 equiv.).

-

Solvent Addition: Add a dry, degassed aprotic solvent such as toluene or 1,4-dioxane.

-

Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

-

Work-up: After cooling to room temperature, quench the reaction, dilute with an organic solvent, and wash with water or an aqueous ammonium chloride solution.

-

Purification: Dry the organic phase, concentrate it, and purify the residue by column chromatography to obtain the desired N-aryl or N-alkyl aminopyridine.

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.[2] Based on data for analogous compounds, it is classified as harmful if swallowed and can cause skin and serious eye irritation.[20][21] It may also cause respiratory irritation.[20]

Recommended Personal Protective Equipment (PPE):

-

Eye/Face Protection: Safety glasses with side shields or chemical goggles.[22][23]

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile) and a lab coat.[22][23]

-

Respiratory Protection: Use a NIOSH-approved respirator if dusts are generated and ventilation is inadequate.[22]

Handling and Storage:

-

Avoid breathing dust.[22]

-

Wash hands thoroughly after handling.[20]

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.

In case of accidental exposure, it is crucial to seek immediate medical attention. For skin contact, wash off immediately with plenty of water.[20] For eye contact, rinse cautiously with water for several minutes.[20]

Conclusion

This compound is a highly functionalized pyridine derivative with significant potential as a building block in organic synthesis. Its value lies in the differential reactivity of the amino and chloro groups, which allows for selective functionalization through a variety of modern synthetic methodologies, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. A thorough understanding of its electronic properties and reactivity is essential for leveraging this versatile intermediate in the development of novel pharmaceuticals, agrochemicals, and functional materials.[7][8]

References

- Pfizer Inc., Global Research & Development, Medicinal Chemistry. (n.d.). Direct Uncatalyzed Amination of 2-Chloropyridine Using a Flow Reactor. Synlett.

- (n.d.). The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines. Thieme.

- BenchChem. (2025). Technical Support Center: Suzuki Coupling of 2-Chloropyridines - Base Selection. BenchChem.

- Gilla, G., et al. (2013). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries.

- BenchChem. (2025).

- Sigma-Aldrich. (n.d.). 3-Amino-2-chloro-5-methylpyridine 97%. Sigma-Aldrich.

- (2019, January 19).

- Ito, K., et al. (2009).

- Shashidhar, G., et al. (2018). Suzuki coupling of different chloropyridines with phenylboronic acids.

- Arisawa, M., et al. (2006). Palladium Charcoal-Catalyzed Suzuki−Miyaura Coupling To Obtain Arylpyridines and Arylquinolines.

- Kalme, Z. A., & Roloff, B. (1992). NUCLEOPHILIC SUBSTITUTION REACTIONS IN 2-CHLOROPYRIDINES AND 2,5-DIOXO-1,2,5,7-TETRAHYDRO-1H-FUROPYRIDINES. Lookchem.

- (n.d.). 3-Amino-2-chloro-5-methylpyridine.

- Chem-Impex. (n.d.). 3-Amino-2-chloro-5-methylpyridine. Chem-Impex.

- BenchChem. (2025).

- (n.d.). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv.

- (2024, March 31).

- (2024, April 9). 3-Amino-2-chloro-5-methylpyridine. ChemBK.

- BenchChem. (2025). Reactivity of Amino Groups in 2-Chloro-5-methylpyridine-3,4-diamine: An In-depth Technical Guide. BenchChem.

- Santa Cruz Biotechnology. (n.d.). 3-Amino-2-chloro-5-methylpyridine. Santa Cruz Biotechnology.

- (n.d.). Process for making 3-amino-2-chloro-4-methylpyridine.

- Chem-Impex. (n.d.). 2-Amino-3-chloro-5-methylpyridine. Chem-Impex.

- (n.d.).

- (n.d.). Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone.

- (2025, August 6). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions.

- (2025, November 6).

- TCI Chemicals. (2025, January 2).

- (n.d.).

- (n.d.). Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone.

- (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.

- (n.d.). aldlab-chemicals_this compound.

- Echemi. (2021, December 22). 2-Amino-3-Chloro-5-Methylpyridine. Echemi.

- NIST. (n.d.). 3-Amino-2-chloropyridine. NIST WebBook.

- Echemi. (n.d.). 2-AMINO-3-CHLORO-5-(TRIFLUOROMETHYL)

- NIST. (n.d.). 3-Amino-2-chloropyridine. NIST WebBook.

- CymitQuimica. (n.d.). This compound. CymitQuimica.

- NIST. (n.d.). 3-Amino-2-chloropyridine. NIST WebBook.

- J&K Scientific. (n.d.). 3-Amino-2-chloro-5-methylpyridine. J&K Scientific.

- Sunway Pharm Ltd. (n.d.). This compound. Sunway Pharm Ltd.

- (n.d.). Comparison of experimental and calculated IR spectra of 2-amino-3-methylpyridine.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 5-甲基-3-氨基-2-氯吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. scbt.com [scbt.com]

- 4. 3-Amino-2-chloropyridine [webbook.nist.gov]

- 5. 3-Amino-2-chloropyridine [webbook.nist.gov]

- 6. 3-Amino-2-chloropyridine [webbook.nist.gov]

- 7. hurawalhi.com [hurawalhi.com]

- 8. chemimpex.com [chemimpex.com]

- 9. m.youtube.com [m.youtube.com]

- 10. Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 12. chemrxiv.org [chemrxiv.org]

- 13. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 14. researchgate.net [researchgate.net]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 18. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. fishersci.com [fishersci.com]

- 21. chembk.com [chembk.com]

- 22. sigmaaldrich.com [sigmaaldrich.com]

- 23. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to 6-Amino-5-chloro-3-picoline (CAS: 31430-41-8): A Key Intermediate in Chemical Synthesis

This guide provides a comprehensive technical overview of 6-Amino-5-chloro-3-picoline, a pivotal heterocyclic building block for researchers, scientists, and professionals in drug development and agrochemical synthesis. We will delve into its chemical and physical properties, synthesis and purification methodologies, core reactivity principles, and applications, grounded in authoritative sources and practical insights.

Introduction and Core Properties

6-Amino-5-chloro-3-picoline, also known as 3-Chloro-5-methylpyridin-2-ylamine, is a substituted pyridine derivative whose structural features—an amino group, a chlorine atom, and a methyl group on a pyridine ring—make it a versatile precursor in organic synthesis.[1] Its strategic importance lies in its utility as an intermediate for constructing more complex, biologically active molecules.[1][2]

The arrangement of substituents on the pyridine ring creates a unique electronic and steric environment, influencing its reactivity and making it a valuable component in the synthesis of pharmaceuticals, particularly anti-inflammatory and anti-cancer agents, as well as agrochemicals like herbicides and pesticides.[1][2]

Caption: Chemical structure of 6-Amino-5-chloro-3-picoline.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source(s) |

| CAS Number | 31430-41-8 | [3][4][5] |

| Molecular Formula | C₆H₇ClN₂ | [1][3][6] |

| Molecular Weight | 142.59 g/mol | [1][3][6] |

| Synonyms | 3-Chloro-5-methylpyridin-2-ylamine, 2-Amino-3-chloro-5-methylpyridine | [3][7] |

| Appearance | Light yellow to brown to dark green powder/crystal | [1][8] |

| Melting Point | 58 - 62 °C | [1][7] |

| Boiling Point | 231.6 ± 35.0 °C at 760 mmHg | [7] |

| Purity | ≥ 98% (GC) is commonly available | [1] |

Synthesis and Purification Workflow

The synthesis of 6-Amino-5-chloro-3-picoline typically involves the regioselective chlorination of an appropriate aminopicoline precursor. A common and logical starting material is 2-Amino-5-methylpyridine (also known as 2-amino-3-picoline). The challenge in this synthesis lies in controlling the chlorination to favor substitution at the C3 position, adjacent to the amino group, while avoiding over-chlorination.

The choice of chlorinating agent and reaction conditions is critical. Methods utilizing hydrochloric acid and an oxidizing agent like hydrogen peroxide or sodium hypochlorite are often employed as they offer a safer alternative to direct chlorination with Cl₂ gas.[9]

Caption: Generalized experimental workflow for the synthesis of 6-Amino-5-chloro-3-picoline.

Protocol 1: Laboratory-Scale Synthesis

This protocol is a representative method based on established principles of pyridine chemistry.[9]

-

Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve 2-Amino-5-methylpyridine (1.0 eq) in concentrated hydrochloric acid (approx. 10 volumes) at room temperature.

-

Cooling: Cool the resulting solution to 0-10 °C in an ice bath.

-

Chlorination: Slowly add a solution of sodium hypochlorite (NaClO, ~1.1 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 15 °C. The causality here is crucial: slow addition and low temperature prevent runaway reactions and minimize the formation of di-chlorinated byproducts.

-

Reaction: After the addition is complete, allow the mixture to stir at a constant temperature for 2 hours, then warm to 25 °C and continue stirring for an additional 4 hours to ensure the reaction goes to completion.[9]

-

Work-up: Carefully neutralize the reaction mixture by the slow addition of a cold aqueous sodium hydroxide solution until the pH is approximately 7-8. This step precipitates the crude product.

-

Extraction: Extract the product from the aqueous mixture with a suitable organic solvent, such as dichloroethane or ethyl acetate (3 x 5 volumes).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude 6-Amino-5-chloro-3-picoline.

Protocol 2: Purification by Crystallization

-

Solvent Selection: Dissolve the crude product in a minimum amount of a hot solvent. A common choice is a mixture of ethanol and water or toluene.

-

Hot Filtration: If insoluble impurities are present, perform a hot filtration to remove them.

-

Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in a vacuum oven. The purity can be verified by GC or HPLC analysis.[1]

Reactivity and Mechanistic Rationale

The reactivity of 6-Amino-5-chloro-3-picoline is governed by the interplay of its substituents. The pyridine nitrogen is inherently electron-withdrawing, which deactivates the ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SNAr), especially at the positions ortho and para to the nitrogen (C2, C4, C6).

-

Amino Group (-NH₂): A strong activating, electron-donating group that directs electrophiles to the ortho and para positions (C3, C5).

-

Chloro Group (-Cl): An electron-withdrawing group via induction but a weak deactivator in electrophilic substitution. Crucially, it serves as an excellent leaving group in nucleophilic substitution reactions.

-

Methyl Group (-CH₃): A weak activating, electron-donating group.

In this molecule, the chlorine atom is at the C5 position. However, its reactivity is best understood by considering the alternative nomenclature: 3-Chloro-5-methylpyridin-2-ylamine. Here, the amino group is at C2 and the chloro group is at C3. The amino group at the C2 position is a powerful nucleophile, and the chlorine at C3 can participate in substitution reactions, though it is less activated for SNAr than a halogen at the C2 or C6 positions.[10] The primary utility of this compound comes from using the nucleophilic amino group for further derivatization or engaging the C-Cl bond in metal-catalyzed cross-coupling reactions.

Caption: Logical diagram of substituent effects on reactivity.

Applications in Drug Discovery and Agrochemicals

6-Amino-5-chloro-3-picoline is a valuable building block due to the versatile reactivity of its functional groups.

-

Pharmaceutical Development: It serves as a key intermediate in the synthesis of various pharmaceuticals.[1] Its structure is incorporated into molecules designed as antimicrobial, anti-inflammatory, and anticancer agents.[1][2] The pyridine core is a common scaffold in medicinal chemistry, and the specific substitution pattern of this compound allows for the targeted synthesis of complex heterocyclic systems. For example, related aminopyridine structures are used in the development of kinase inhibitors.[11]

-

Agrochemicals: In the agrochemical industry, this compound is used to formulate herbicides and pesticides.[1] The development of novel picolinic acid herbicides, for instance, often relies on substituted aminopicoline precursors to create compounds with high efficacy and specific modes of action.[12]

-

Organic Synthesis: Beyond specific industries, it is a versatile reagent for constructing more complex molecular architectures in general organic synthesis research.[1][2]

Safety, Handling, and Storage

Proper handling of 6-Amino-5-chloro-3-picoline is essential to ensure laboratory safety. The following information is derived from available Safety Data Sheets (SDS).[3][7]

Table 2: GHS Hazard Information

| Hazard Class | Category | Hazard Statement | Source |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [3] |

| Skin Irritation | Category 2 | H315: Causes skin irritation | [7] |

| Serious Eye Damage/Irritation | Category 1 / 2 | H318/H319: Causes serious eye damage/irritation | [3][7] |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Use only in areas with appropriate exhaust ventilation. An accessible safety shower and eye wash station must be available.[3]

-

Eye Protection: Wear safety goggles with side-shields.[3]

-

Hand Protection: Wear protective gloves (e.g., nitrile rubber).

-

Skin and Body Protection: Wear impervious clothing to prevent skin contact.[3]

-

Safe Handling: Avoid inhalation of dust and contact with eyes and skin. Avoid dust formation during handling.[3]

Storage

-

Store in a tightly sealed container in a dry, well-ventilated place.

-

Recommended storage is at room temperature, though some suppliers suggest refrigerated conditions for long-term stability.[1][8]

Conclusion

6-Amino-5-chloro-3-picoline (CAS: 31430-41-8) is more than just a chemical compound; it is a strategic tool for innovation in the life sciences. Its defined physicochemical properties, established synthesis routes, and versatile reactivity make it an indispensable intermediate for chemists. A thorough understanding of its handling, reactivity, and application empowers researchers to design and execute synthetic pathways efficiently and safely, paving the way for the discovery of novel pharmaceuticals and advanced agrochemicals.

References

-

CP Lab Safety. 2-Amino-3-chloro-5-methylpyridine, 1g, Each. Retrieved from [Link]

-

PubChem. 3-Amino-6-chloro-2-picoline. National Center for Biotechnology Information. Retrieved from [Link]

-

Feng, C., et al. (2021). Synthesis of Dihydroisoquinoline and Dihydropyridine Derivatives via Asymmetric Dearomative Three-Component Reaction. CCS Chemistry. Retrieved from [Link]

-

Spectrochem. Home. Retrieved from [Link]

-

Patsnap. Preparation and purification method of 6-chloro-5-amino o-cresol. Eureka. Retrieved from [Link]

-

de Kock, C., et al. (2021). 2-(Butylamino)-6-chloro-4-[3-(7-chloro-4-quinolylamino)propylamino]-1,3,5-triazine. MDPI. Retrieved from [Link]

-

Yang, S., et al. (2023). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. MDPI. Retrieved from [Link]

-

Abdelgawad, M. A., et al. (2022). Synthesis, in-silico, and in-vitro study of novel chloro methylquinazolinones as PI3K-δ inhibitors, cytotoxic agents. Arabian Journal of Chemistry. Retrieved from [Link]

- Google Patents. CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline.

- Google Patents. US12391695B2 - PRMT5 inhibitors.

-

PubChem. 3-Amino-2-chloro-6-picoline. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemdad. 2-AMINO-3-CHLORO-5-METHYLPYRIDINE. Retrieved from [Link]

-

Chemdad. 6-AMINO-5-CHLORO-NICOTINONITRILE. Retrieved from [Link]

-

Pipzine Chemicals. 3-Amino-6-chloro-5-methylpyridine Manufacturer & Supplier in China. Retrieved from [Link]

-

Wacław, K., et al. (2021). Nitropyridines in the Synthesis of Bioactive Molecules. MDPI. Retrieved from [Link]

-

Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

- Google Patents. CN106432069A - A method for preparation of 2-amino-5-chloro-pyridine.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemscene.com [chemscene.com]

- 4. bjoka-vip.com [bjoka-vip.com]

- 5. calpaclab.com [calpaclab.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. echemi.com [echemi.com]

- 8. 2-AMINO-3-CHLORO-5-METHYLPYRIDINE Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 9. CN106432069A - A method for preparation of 2-amino-5-chloro-pyridine - Google Patents [patents.google.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. mdpi.com [mdpi.com]

- 12. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids [mdpi.com]

Synthesis pathway for 2-Chloro-5-methylpyridin-3-amine

An In-depth Technical Guide to the Synthesis of 2-Chloro-5-methylpyridin-3-amine

Abstract

This compound is a pivotal heterocyclic building block in the development of novel pharmaceutical and agrochemical agents.[1][2] Its unique substitution pattern, featuring a nucleophilic amino group, a labile chloro substituent, and a methyl group, offers a versatile platform for constructing complex molecular architectures. This guide provides an in-depth analysis of the primary synthetic pathways to this valuable intermediate. We will explore the strategic considerations, mechanistic underpinnings, and practical execution of key synthetic routes, including the reduction of a nitro precursor, selective amination of a dichloro-pyridine, and the Hofmann rearrangement of a nicotinamide derivative. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding and actionable protocols for the synthesis of this compound.

Introduction and Strategic Overview

The pyridine scaffold is a cornerstone of modern medicinal chemistry, and its functionalization dictates biological activity. This compound serves as a crucial intermediate, enabling the synthesis of compounds for applications ranging from anti-inflammatory agents to crop protection chemicals.[2] The strategic challenge in its synthesis lies in the precise installation of three different substituents onto the pyridine ring in the correct regiochemical arrangement.

A retrosynthetic analysis reveals several viable disconnection points, suggesting multiple forward-synthesis strategies. The most common approaches leverage the directing effects of existing substituents to introduce new functional groups sequentially.

Caption: Retrosynthetic analysis of this compound.

This guide will focus on three primary, field-proven pathways:

-

Pathway A: Reduction of 2-Chloro-5-methyl-3-nitropyridine.

-

Pathway B: Selective Nucleophilic Aromatic Substitution (SNAr) on 2,3-Dichloro-5-methylpyridine.

-

Pathway C: Hofmann Rearrangement of 2-Chloro-5-methylnicotinamide.

Pathway A: Synthesis via Nitro Group Reduction

This is arguably the most prevalent and reliable route, capitalizing on well-established nitration and reduction chemistries. The strategy involves introducing a nitro group at the 3-position, which is then reduced in the final step to the desired amine.

Caption: Workflow for the synthesis via nitro group reduction.

Step 2.1: Synthesis of the Key Intermediate: 2-Chloro-5-methyl-3-nitropyridine

The synthesis begins with the nitration of 2-hydroxy-5-methylpyridine. The hydroxyl group is a strong activating group and directs the incoming electrophile (the nitronium ion, NO₂⁺) to the ortho and para positions. The 3- and 5-positions are both ortho to the hydroxyl group. The methyl group at the 5-position provides some steric hindrance, favoring nitration at the 3-position.

The subsequent chlorination of the resulting 2-hydroxy-5-methyl-3-nitropyridine is a critical step. The pyridone tautomer is converted to the chloro-pyridine using a strong chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), often with a catalytic amount of DMF.[3]

Experimental Protocol: Synthesis of 2-Chloro-5-methyl-3-nitropyridine[3]

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-hydroxy-5-methyl-3-nitropyridine (0.01 mol, 1.54 g).

-

Reagent Addition: In a fume hood, carefully add thionyl chloride (15 mL) followed by a catalytic amount of dimethylformamide (DMF, ~0.1 mL).

-

Reaction: Heat the mixture to reflux and maintain for 3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, carefully evaporate the excess thionyl chloride under reduced pressure.

-

Purification: Dilute the residue with cold water. Extract the aqueous solution with dichloromethane (3 x 20 mL). Combine the organic phases, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent to yield the title compound. The product is typically a white to orange crystalline solid.

Step 2.2: Reduction of the Nitro Group

The final step is the reduction of the nitro group to a primary amine. This transformation is one of the most reliable in organic synthesis and can be achieved through various methods.

-

Catalytic Hydrogenation: Using hydrogen gas with a palladium-on-carbon (Pd/C) catalyst is a clean and efficient method. It often proceeds with high yield and generates water as the only byproduct.

-

Metal/Acid Reduction: A classic and cost-effective method involves using a metal such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl). This method is robust and tolerant of many functional groups.

-

Transfer Hydrogenation: Using a hydrogen donor like ammonium formate or hydrazine in the presence of a catalyst (e.g., Pd/C) can be a safer alternative to using hydrogen gas.

Experimental Protocol: Reduction using Fe/HCl

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and thermometer, create a slurry of iron powder (3-5 equivalents) in a mixture of ethanol and water.

-

Activation: Add a small amount of concentrated HCl and heat the mixture to ~70-80 °C to activate the iron surface.

-

Substrate Addition: Add a solution of 2-Chloro-5-methyl-3-nitropyridine (1 equivalent) in ethanol dropwise, maintaining the internal temperature below 90 °C. The reaction is exothermic.

-

Reaction Completion: After the addition is complete, maintain the reflux for 2-4 hours until TLC analysis shows complete consumption of the starting material.

-

Work-up: Cool the reaction mixture and filter through a pad of celite to remove the iron salts.

-

Extraction: Concentrate the filtrate to remove ethanol. Basify the remaining aqueous solution with aqueous NaOH or Na₂CO₃ to a pH > 9 and extract with an organic solvent such as ethyl acetate or dichloromethane.

-

Purification: Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude this compound, which can be further purified by column chromatography or recrystallization.

Pathway B: Synthesis via Selective Amination

This pathway involves the selective amination of 2,3-dichloro-5-methylpyridine. The success of this route hinges on the differential reactivity of the two chlorine atoms. The chlorine at the 2-position is generally more activated towards nucleophilic aromatic substitution due to its proximity to the electron-withdrawing ring nitrogen. However, the 3-position can also be targeted under specific conditions. For amination, high pressure and temperature in an autoclave with aqueous ammonia are often employed.[4]

Causality of Reactivity: The pyridine nitrogen withdraws electron density from the ring, particularly from the α (2,6) and γ (4) positions, making them susceptible to nucleophilic attack. While the C-2 chlorine is more electronically activated, the C-3 position can react, and selectivity can be influenced by the nucleophile and reaction conditions.

Experimental Protocol: Amination of 2,3-Dichloro-5-methylpyridine[4] (Note: This is an adaptation from a related substrate and requires optimization.)

-

Reaction Setup: Place 2,3-dichloro-5-methylpyridine (1 equivalent) and concentrated aqueous ammonia (e.g., 28% solution, large excess) into a high-pressure autoclave.

-

Reaction: Seal the autoclave and heat the mixture to 100-150 °C. The internal pressure will increase significantly. Maintain the reaction for several hours (e.g., 5-24 hours).

-

Work-up: After cooling the autoclave to room temperature, carefully vent the excess ammonia.

-

Isolation: Transfer the reaction mixture and collect the solid product by filtration. Wash the crystals with water and dry to obtain the crude product.

-

Purification: The product may contain the isomeric 3-chloro-2-amino product and unreacted starting material. Purification by column chromatography is typically required to isolate the desired this compound.

Pathway C: Synthesis via Hofmann Rearrangement

The Hofmann rearrangement is a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom.[5][6] This pathway would start with 2-chloro-5-methylnicotinamide.

Mechanism Insight: The reaction proceeds by treating the amide with bromine (or another halogen) and a strong base. This forms an N-bromoamide intermediate. Subsequent deprotonation and rearrangement lead to an isocyanate, which is then hydrolyzed to the primary amine, releasing carbon dioxide.[5][6][7]

Experimental Protocol: Hofmann Rearrangement (Note: This is a generalized protocol and requires specific optimization.)

-

Hypobromite Formation: In a flask cooled in an ice bath, prepare a fresh solution of sodium hypobromite by slowly adding bromine (1.1 equivalents) to a solution of sodium hydroxide (4-5 equivalents) in water.

-

Amide Addition: Add a solution of 2-chloro-5-methylnicotinamide (1 equivalent) in a minimal amount of water or a co-solvent, keeping the temperature low (0-5 °C).

-

Reaction: Slowly warm the reaction mixture to room temperature, then heat to 50-75 °C for 1-2 hours. The reaction progress can be monitored for the cessation of CO₂ evolution.

-

Work-up and Extraction: Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Purification: Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate. The crude amine can be purified by chromatography or distillation.

Data and Pathway Comparison

| Feature | Pathway A (Nitro Reduction) | Pathway B (Selective Amination) | Pathway C (Hofmann Rearrangement) |

| Starting Materials | 2-Hydroxy-5-methylpyridine | 2,3-Dichloro-5-methylpyridine | 2-Chloro-5-methylnicotinic acid |

| Key Transformations | Nitration, Chlorination, Reduction | Nucleophilic Aromatic Substitution | Amide formation, Rearrangement |

| Overall Yield | Generally Good to High | Moderate, depends on selectivity | Moderate to Good |

| Advantages | Reliable, well-understood reactions, high yields.[3][8] | Potentially shorter route if dichloro precursor is available. | Classic, reliable rearrangement. |

| Disadvantages | Multi-step process, use of strong acids/nitrating agents. | Requires high pressure/temperature, potential for isomeric byproducts.[4] | Requires preparation of the amide precursor, loss of a carbon atom (from the acid). |

| Scalability | Highly scalable. | Requires specialized high-pressure equipment. | Scalable, but CO₂ evolution must be managed. |

Conclusion

The synthesis of this compound can be accomplished through several strategic pathways. The reduction of a 2-chloro-5-methyl-3-nitropyridine intermediate (Pathway A) stands out as the most robust and widely applicable method, benefiting from predictable reactivity and high yields. While selective amination (Pathway B) and the Hofmann rearrangement (Pathway C) are viable alternatives, they present challenges related to regioselectivity and precursor availability, respectively. The selection of the optimal synthetic route will ultimately depend on the specific constraints of the project, including raw material availability, equipment, and scalability requirements.

References

- Preparation of 2-chloro-5-methylpyridine.

-

Simple and convenient preparation of 2-chloro-5-methylpyridine-3-carbaldehyde imines. Heterocyclic Communications. [Link]

- Process for making 2-chloro-5-methylpyridine.

- 2-Amino-3-chloro-5-trifluoromethylpyridine.

- 2-amino-5-methylpyridine preparation method.

- Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates.

- Preparation of 2-chloro-5-methylpyridine.

-

Sandmeyer reaction. Wikipedia. [Link]

-

Selective synthesis method of 2-chloro-5-methylpyridine and 2, 3-dichloro-5-methylpyridine. Patsnap Eureka. [Link]

- Process for making 3-amino-2-chloro-4-methylpyridine.

-

The Chemistry of 2-Chloro-3-methyl-5-nitropyridine: A Synthesis Expert's View. Synthonix. [Link]

-

Hofmann rearrangement. Wikipedia. [Link]

-

HOFMANN REARRANGEMENT. PHARMD GURU. [Link]

-

Sandmeyer reaction. L.S.College, Muzaffarpur. [Link]

-

The Hofmann and Curtius Rearrangements. Master Organic Chemistry. [Link]

-

Hofmann Rearrangement. Chem-Station Int. Ed. [Link]

-

Recent trends in the chemistry of Sandmeyer reaction: a review. PMC - NIH. [Link]

-

2-Chloro-5-methyl-3-nitropyridine. PMC - NIH. [Link]

-

Sandmeyer Reaction. Organic Chemistry Portal. [Link]

-

Sandmeyer Reaction - experimental procedure and set up. YouTube. [Link]

-

Hofmann Rearrangement and Curtius Reaction Mechanism - Primary Amides & Acid Chlorides to Amines. YouTube. [Link]

-

C2 Amination of Pyridine with Primary Amines Mediated by Sodium Hydride in the Presence of Lithium Iodide. Organic Syntheses. [Link]

- Synthetic method of 2-amino-3,5-dichloropyridine.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 2-Chloro-5-methyl-3-nitropyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]

- 5. Hofmann rearrangement - Wikipedia [en.wikipedia.org]

- 6. pharmdguru.com [pharmdguru.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Page loading... [wap.guidechem.com]

3-Amino-2-chloro-5-methylpyridine molecular structure

An In-Depth Technical Guide to the Molecular Structure and Properties of 3-Amino-2-chloro-5-methylpyridine

Abstract

This technical guide provides a comprehensive analysis of 3-Amino-2-chloro-5-methylpyridine (CAS No. 34552-13-1), a heterocyclic compound of significant interest to researchers in pharmaceutical and agrochemical development. The document elucidates the molecule's structural features, supported by a detailed examination of its expected spectroscopic signatures, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Furthermore, this guide discusses its physicochemical properties, outlines a representative synthetic pathway, and explores its applications as a versatile intermediate in the synthesis of complex bioactive molecules. Safety and handling protocols are also detailed to ensure its proper use in a laboratory setting. This paper is intended for scientists and professionals who require a deep technical understanding of this important chemical building block.

Chemical Identity and Physicochemical Profile

3-Amino-2-chloro-5-methylpyridine is a substituted pyridine derivative. The pyridine ring is a foundational structure in numerous biologically active compounds, making its derivatives valuable scaffolds in medicinal chemistry and drug design.[1][2] The specific arrangement of an amino, a chloro, and a methyl group on this scaffold imparts unique reactivity and properties.

| Property | Value | Source(s) |

| CAS Number | 34552-13-1 | [3] |

| Molecular Formula | C₆H₇ClN₂ | [3] |

| Molecular Weight | 142.59 g/mol | [3] |

| Appearance | Powder / Solid | |

| Melting Point | 86-91 °C | |

| SMILES String | Cc1cnc(Cl)c(N)c1 | |

| InChI Key | CQKIBEOVARIBDN-UHFFFAOYSA-N |

Elucidation of the Molecular Structure

The core of 3-Amino-2-chloro-5-methylpyridine is an aromatic pyridine ring. The substituents are positioned as follows: a chloro group at C2, an amino group at C3, and a methyl group at C5. This specific arrangement dictates the molecule's electronic properties and reactivity. The amino and methyl groups are electron-donating, increasing the electron density of the ring, while the chloro group is electron-withdrawing via induction.

Caption: Molecular structure of 3-Amino-2-chloro-5-methylpyridine.

Spectroscopic Signature for Structural Verification

Spectroscopic analysis is essential for confirming the identity and purity of the compound. While specific spectra for this exact isomer require experimental acquisition, a theoretical analysis based on established principles of spectroscopy provides a reliable reference.[4][5]

| Technique | Expected Signature |

| Mass Spectrometry (EI-MS) | Molecular ion (M⁺) peak at m/z ≈ 142. A characteristic isotopic M+2 peak at m/z ≈ 144 with ~33% the intensity of M⁺ due to the ³⁷Cl isotope. |

| Infrared (IR) Spectroscopy | ~3400-3300 cm⁻¹ (N-H stretch, amine), ~3100-3000 cm⁻¹ (Aromatic C-H stretch), ~2950-2850 cm⁻¹ (Aliphatic C-H stretch), ~1600-1450 cm⁻¹ (C=C and C=N ring stretch). |

| ¹H NMR Spectroscopy | δ ~7.5-8.0 ppm (1H, doublet, H6), δ ~6.8-7.2 ppm (1H, doublet, H4), δ ~4.0-5.0 ppm (2H, broad singlet, NH₂), δ ~2.2-2.4 ppm (3H, singlet, CH₃). |

| ¹³C NMR Spectroscopy | 6 distinct signals: ~150-160 ppm (C2-Cl), ~140-150 ppm (C6), ~135-145 ppm (C3-NH₂), ~130-140 ppm (C5-CH₃), ~120-130 ppm (C4), ~15-20 ppm (CH₃). |

Mass Spectrometry (MS)

In electron-impact mass spectrometry, the most crucial observation is the molecular ion peak. For 3-Amino-2-chloro-5-methylpyridine, this would appear at a mass-to-charge ratio (m/z) of approximately 142. The presence of a single chlorine atom provides a definitive isotopic signature: a second peak (M+2) at m/z 144, with an intensity roughly one-third of the molecular ion peak, corresponding to the natural abundance of the ³⁷Cl isotope.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present.[4] The primary amine (-NH₂) group would be evident from two characteristic N-H stretching bands in the 3400-3300 cm⁻¹ region. The aromatic nature is confirmed by C-H stretching vibrations just above 3000 cm⁻¹ and C=C/C=N ring stretching absorptions in the 1600-1450 cm⁻¹ fingerprint region. The aliphatic C-H bonds of the methyl group will show stretching vibrations below 3000 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework.

-

¹H NMR: The two protons on the pyridine ring are in different chemical environments and would appear as distinct signals, likely doublets due to coupling with each other. The H6 proton is adjacent to the ring nitrogen, leading to a downfield shift compared to the H4 proton. The amine protons typically appear as a broad singlet, and the methyl protons will be a sharp singlet in the upfield region.

-

¹³C NMR: A total of six signals are expected, one for each unique carbon atom. The carbons directly attached to the electronegative chlorine (C2) and nitrogen (C3) atoms will be the most downfield among the ring carbons. The methyl carbon will appear significantly upfield.

Synthesis and Chemical Reactivity

3-Amino-2-chloro-5-methylpyridine is a synthetic intermediate. While various methods exist for producing substituted pyridines, a common approach involves the construction and subsequent modification of the pyridine ring.[6][7][8] A representative multi-step synthesis often starts from simpler acyclic precursors, followed by cyclization, chlorination, and functional group interconversion.

Caption: Generalized synthetic workflow for 3-Amino-2-chloro-5-methylpyridine.

Exemplary Synthesis Protocol: Chlorination Step

This protocol describes the chlorination of a pyridone intermediate, a key step in forming the 2-chloro functionality.[7]

-

Reagent Preparation: In a fume hood, charge a dry three-neck flask equipped with a reflux condenser and a mechanical stirrer with phosphorus oxychloride (POCl₃, ~3 eq.) and phosphorus pentachloride (PCl₅, ~0.3 eq.).

-

Reactant Addition: Slowly add the precursor, 3-cyano-5-methyl-2-pyridone (1 eq.), to the stirred solution of chlorinating agents.

-

Reaction: Heat the reaction mixture to reflux (approximately 115°C) and maintain this temperature for 2-3 hours, monitoring the reaction progress by TLC or LC-MS.

-

Workup: After completion, cool the mixture and carefully remove the excess POCl₃ by distillation under reduced pressure.

-

Quenching: Slowly and cautiously add water to the cooled residue to quench any remaining reactive species.

-

Extraction: Extract the aqueous mixture with an appropriate organic solvent (e.g., methylene chloride).

-

Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield the crude 2-chloro-3-cyano-5-methylpyridine product, which can be purified further.

Applications in Drug Discovery and Agrochemicals

The true value of 3-Amino-2-chloro-5-methylpyridine lies in its role as a versatile chemical building block.[9] The three distinct functional groups—the nucleophilic amine, the reactive chloro group (susceptible to nucleophilic aromatic substitution), and the methyl group—offer multiple handles for synthetic elaboration.

-

Pharmaceutical Development: This compound serves as a crucial intermediate in synthesizing a range of pharmaceuticals, particularly those targeting inflammation and microbial infections.[9][10] The chlorinated pyridine motif is present in over 250 FDA-approved drugs, highlighting its importance in medicinal chemistry.[11]

-

Agrochemical Synthesis: It is also employed in the creation of advanced herbicides and pesticides, where the pyridine core is often essential for biological activity.[1][10]

Safety, Handling, and Storage

Due to its hazardous nature, 3-Amino-2-chloro-5-methylpyridine must be handled with appropriate safety precautions.

-

Signal Word: Danger

-

Hazard Classifications: Acute Toxicity 4 (Oral), Skin Irritant 2, Serious Eye Damage 1, Specific Target Organ Toxicity - Single Exposure 3 (Respiratory system).

Handling Recommendations:

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[12] Use a NIOSH-approved respirator or work in a certified fume hood to avoid inhalation of the powder.[12]

-

Engineering Controls: Ensure adequate ventilation and that eyewash stations and safety showers are readily accessible.[12][13]

-

Handling Practices: Avoid generating dust. Wash hands thoroughly after handling.[12][13]

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated area.[12][14] Keep away from incompatible materials such as strong oxidizing agents and acids.[14]

Conclusion

3-Amino-2-chloro-5-methylpyridine is a structurally rich heterocyclic compound with significant utility in synthetic chemistry. Its well-defined molecular architecture, characterized by a unique substitution pattern on a pyridine core, makes it a valuable precursor for drug discovery and agrochemical research. A thorough understanding of its spectroscopic properties is paramount for its correct identification and use in complex synthetic endeavors. When handled with the appropriate safety measures, this compound serves as a powerful tool for the development of novel and effective chemical entities.

References

-

Grozinger, K. (2000). Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone. European Patent Office. EP 1064265 B1. Retrieved from [Link]

- Nummy, L. J. (2002). Process for making 3-amino-2-chloro-4-methylpyridine. United States Patent Application US 2002/0052507 A1.

- Nummy, L. J. (2002). Process for making 3-amino-2-chloro-4-methylpyridine. United States Patent US 6,399,781 B1.

- Grozinger, K. (2001). Synthesis of 3-amino-2-chloro-4-methylpyridine from acetone and ethyl cyanoacetate. European Patent Office. EP 1070053 B1.

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Versatility of Pyridine Derivatives: Focusing on 2-Chloro-5-methylpyridine. Retrieved from [Link]

-

G. S. S. K. A. and K. V. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. Retrieved from [Link]

-

Esselman, B. J. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. University of Wisconsin-Madison. Retrieved from [Link]

-

ChemComplete. (2019, October 14). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. YouTube. Retrieved from [Link]

-

M. P., A. R. P., and S. M. M. S. (2021). The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. MDPI. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. mdpi.com [mdpi.com]

- 3. scbt.com [scbt.com]

- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 5. youtube.com [youtube.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. US20020052507A1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google Patents [patents.google.com]

- 8. US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google Patents [patents.google.com]

- 9. chemimpex.com [chemimpex.com]

- 10. hurawalhi.com [hurawalhi.com]

- 11. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

Spectroscopic Analysis of 2-Chloro-5-methylpyridin-3-amine: A Technical Guide

An In-depth Examination of NMR and IR Data for a Key Synthetic Intermediate

Abstract

This technical guide provides a detailed overview of the spectroscopic data for the compound 2-Chloro-5-methylpyridin-3-amine (also known as 2-Amino-3-chloro-5-methylpyridine), a significant building block in the development of pharmaceutical and agrochemical compounds. A comprehensive analysis of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra is presented to facilitate its unambiguous identification and characterization in a research and development setting. This document is intended for researchers, scientists, and professionals in the field of drug development and synthetic chemistry, offering a foundational understanding of the molecule's structural features as revealed by spectroscopic methods.

Introduction: The Significance of this compound

This compound, with the Chemical Abstracts Service (CAS) number 31430-41-8 , is a substituted pyridine derivative. The unique arrangement of its functional groups—an amino group, a chloro group, and a methyl group on the pyridine ring—makes it a versatile intermediate in organic synthesis. The precise characterization of such molecules is paramount to ensure the identity and purity of downstream products, a critical aspect in the rigorous environment of pharmaceutical and agrochemical research. Spectroscopic techniques, particularly NMR and IR spectroscopy, are fundamental tools for this purpose, providing a "fingerprint" of the molecule's structure and bonding. This guide will delve into the expected spectroscopic features of this compound, providing a basis for its identification and quality assessment.

Molecular Structure and Spectroscopic Correlation

The structural attributes of this compound are directly correlated with its spectroscopic output. Understanding these relationships is key to interpreting the data accurately.

Diagram 1: Molecular Structure of this compound

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the amine protons, and the methyl protons. The chemical shifts (δ) are influenced by the electronic effects of the substituents on the pyridine ring.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constants (J) |

| Aromatic-H (on C4) | 7.0 - 7.5 | Doublet | 1H | ~2-3 Hz |

| Aromatic-H (on C6) | 7.5 - 8.0 | Doublet | 1H | ~2-3 Hz |

| NH₂ | 4.5 - 5.5 | Broad Singlet | 2H | - |

| CH₃ | 2.0 - 2.5 | Singlet | 3H | - |

Rationale behind the Assignments:

-

Aromatic Protons: The two aromatic protons are on adjacent carbons and are expected to show doublet splitting due to coupling with each other. The electron-donating amino group and the electron-withdrawing chloro and nitro groups will influence their precise chemical shifts.

-

Amine Protons: The protons of the amino group typically appear as a broad singlet, and their chemical shift can be highly variable depending on the solvent and concentration due to hydrogen bonding.

-

Methyl Protons: The methyl group protons will appear as a sharp singlet as there are no adjacent protons to couple with.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a separate signal.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C2 | 140 - 145 |

| C3 | 130 - 135 |

| C4 | 125 - 130 |

| C5 | 135 - 140 |

| C6 | 145 - 150 |

| CH₃ | 15 - 20 |

Rationale behind the Assignments:

-

The chemical shifts of the pyridine ring carbons are influenced by the attached functional groups. The carbon attached to the nitrogen (C2 and C6) and the carbon attached to the chloro group (C3) are expected to be significantly deshielded.

-

The methyl carbon will have a characteristic chemical shift in the aliphatic region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of the chemical bonds.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| N-H (Amine) | 3300 - 3500 | Medium-Strong | Symmetric & Asymmetric Stretch |

| C-H (Aromatic) | 3000 - 3100 | Medium-Weak | Stretch |

| C-H (Aliphatic) | 2850 - 3000 | Medium-Weak | Stretch |

| C=C, C=N (Aromatic Ring) | 1550 - 1650 | Medium-Strong | Stretch |

| N-H (Amine) | 1500 - 1600 | Medium | Bend |

| C-Cl | 700 - 800 | Strong | Stretch |

Interpretation of the IR Spectrum:

-

The presence of the primary amine group will be clearly indicated by the characteristic N-H stretching vibrations in the 3300-3500 cm⁻¹ region.

-

The aromatic C-H and aliphatic C-H stretching vibrations will be observed around 3000 cm⁻¹.

-

The stretching vibrations of the C=C and C=N bonds within the pyridine ring will give rise to absorptions in the 1550-1650 cm⁻¹ region.

-

A strong absorption band in the lower wavenumber region (700-800 cm⁻¹) will be indicative of the C-Cl bond.

Experimental Protocols

The acquisition of high-quality spectroscopic data is crucial for accurate analysis. The following are generalized protocols for obtaining NMR and IR spectra of this compound.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

Data Acquisition:

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction.

-

Analysis: Integrate the signals in the ¹H NMR spectrum and determine the chemical shifts and coupling constants. Assign the signals in both ¹H and ¹³C NMR spectra to the corresponding atoms in the molecule.

Diagram 2: General Workflow for NMR Analysis

Caption: A streamlined workflow for NMR sample preparation and analysis.

IR Spectroscopy Protocol

-

Sample Preparation:

-

Solid (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.

-

Solid (ATR): Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum in the mid-IR range (typically 4000-400 cm⁻¹).

-

Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups in the molecule.

Conclusion

The spectroscopic data of this compound provides a detailed structural confirmation of the molecule. The predicted ¹H NMR, ¹³C NMR, and IR spectra offer a reliable reference for its identification and purity assessment in a laboratory setting. Adherence to standardized experimental protocols is essential for obtaining high-quality, reproducible data, which is a cornerstone of scientific integrity in chemical research and development.

References

Introduction: A Versatile Heterocyclic Building Block

An In-depth Technical Guide to the Physical Properties of 6-Amino-5-chloro-3-picoline

Prepared by: Gemini, Senior Application Scientist

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the core physical and chemical properties of 6-Amino-5-chloro-3-picoline (CAS: 31430-41-8), a pivotal heterocyclic intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] This document moves beyond a simple recitation of data, offering insights into the experimental causality and theoretical underpinnings of these properties. Detailed, field-proven protocols for characterization are provided to ensure scientific integrity and reproducibility. The guide is structured to serve as a practical resource for laboratory scientists and a foundational document for process development and quality control professionals.

6-Amino-5-chloro-3-picoline, also known by its IUPAC-preferred name 2-Amino-3-chloro-5-methylpyridine, is a substituted pyridine derivative of significant interest.[1][3][4] Its unique arrangement of an amino group, a chloro substituent, and a methyl group on the pyridine core imparts a valuable combination of reactivity and stability. This structure makes it an essential precursor for creating more complex molecular architectures, particularly in the development of novel anti-inflammatory agents, antimicrobial compounds, and specialized agricultural chemicals.[1][2] Understanding its fundamental physical properties is not merely an academic exercise; it is a critical prerequisite for its effective use in synthesis, ensuring process control, predicting its behavior in various media, and confirming its identity and purity.

Core Molecular and Physicochemical Identifiers

A precise understanding of a compound begins with its fundamental identifiers and physical constants. These values are the cornerstone of quality control, reaction stoichiometry, and safety assessments. The key properties of 6-Amino-5-chloro-3-picoline are summarized below.

| Property | Value | Source(s) |

| CAS Number | 31430-41-8 | [1][4] |

| Molecular Formula | C₆H₇ClN₂ | [1][3] |

| Molecular Weight | 142.59 g/mol | [1][3] |

| Appearance | Light yellow to brown powder/crystal | [1][4] |

| Melting Point | 58 - 62 °C | [1] |

| Boiling Point | 231.6 ± 35.0 °C (at 760 mmHg) | [3] |

| Density | 1.3 ± 0.1 g/cm³ | [3] |

| XLogP3 (Lipophilicity) | 2.30 | [3] |

In-Depth Analysis of Key Physical Properties

The values presented above provide a snapshot, but a deeper, more functional understanding is required for advanced applications. This section explores the causality and experimental context of these properties.

Melting Point: A Critical Indicator of Purity

The reported melting range of 58-62 °C is relatively sharp, suggesting a well-defined crystalline solid.[1] In a research and development context, the melting point is the first line of defense for assessing purity. The presence of impurities, such as residual solvents or synthetic byproducts, will typically cause a depression and broadening of the melting range. This phenomenon, known as freezing-point depression, is a direct consequence of the thermodynamic principles described by Raoult's Law. Therefore, a sharp melting point within the specified range is a strong, albeit not definitive, indicator of high purity.

This protocol describes a self-validating system for accurate melting point determination.

-

Sample Preparation: Ensure the sample is a fine, dry powder. If necessary, gently crush any larger crystals. The sample must be thoroughly dried to eliminate solvents that would lead to an artificially low reading.

-

Capillary Loading: Tap the open end of a capillary tube into the sample powder, forcing a small amount in. Invert the tube and tap the sealed end gently on a hard surface to pack the sample into the bottom. A sample height of 2-3 mm is optimal for clear observation.

-

Instrument Setup: Place the loaded capillary into a calibrated melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar).

-

Ramp Rate: For a known compound like this, a rapid ramp rate (10-15 °C/min) can be used to approach ~50 °C. The ramp rate should then be reduced to a slow 1-2 °C/min to ensure thermal equilibrium between the sample and the thermometer.

-

Observation & Recording:

-

Record the temperature at which the first drop of liquid appears (the lower end of the range).

-

Record the temperature at which the last solid particle melts (the upper end of the range).

-

-

Validation: Perform the measurement in triplicate. The recorded ranges should be consistent within 0.5 °C. A calibrated reference standard (e.g., benzophenone) should be run periodically to validate instrument performance.

Solubility Profile: Guiding Solvent Selection

Qualitative data indicates that 6-Amino-5-chloro-3-picoline is soluble in common organic solvents like alcohols and dichloromethane but only slightly soluble in water.[5][6] This profile is logical given its molecular structure:

-

Polar Moieties: The amino group (-NH₂) and the pyridine nitrogen provide sites for hydrogen bonding, contributing to solubility in polar solvents.

-

Nonpolar Moieties: The methyl group, the chlorinated aromatic ring, and the overall carbon backbone contribute to its nonpolar character, favoring solubility in organic media.

For applications in drug development or reaction optimization, a quantitative understanding of solubility is essential. The isothermal shake-flask method is the gold-standard protocol for this determination.

Caption: Workflow for the Isothermal Shake-Flask Solubility Assay.

Acidity and Basicity (pKa): The Key to pH-Dependent Behavior

The pKa, or acid dissociation constant, is arguably one of the most important physicochemical parameters for a drug candidate or a reactant in pH-sensitive reactions. It governs the state of ionization of a molecule at a given pH, which in turn dictates its solubility, permeability, and receptor-binding interactions. 6-Amino-5-chloro-3-picoline possesses two basic centers: the pyridine ring nitrogen and the exocyclic amino group.

-

Pyridine Nitrogen: The pKa of unsubstituted pyridine is ~5.2. The electron-donating methyl group would be expected to slightly increase this value, while the electron-withdrawing chloro and amino groups would decrease it.

-

Amino Group: The pKa of aniline is ~4.6. The pyridine ring is electron-withdrawing, which would be expected to lower the pKa of the amino group significantly, making it less basic than typical alkylamines.

Without a direct experimental value, it is crucial to determine it empirically. Potentiometric titration is a robust method for this purpose.

Caption: Potential protonation equilibria for the molecule.

Spectroscopic Characterization for Structural Verification

Spectroscopic data provides an unambiguous fingerprint of a molecule's structure. For a professional in drug development, confirming the structure of a key intermediate is a non-negotiable step in ensuring the integrity of the synthetic pathway.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to:

-

Two aromatic protons on the pyridine ring (doublets, likely between 7.0-8.5 ppm).

-

A singlet for the methyl group protons (~2.3-2.5 ppm).

-

A broad singlet for the two amino group protons, whose chemical shift is highly dependent on solvent and concentration.

-

-

¹³C NMR: The carbon NMR spectrum should reveal six distinct signals for the six carbon atoms in the molecule.

-

Solvent Selection: Choose a deuterated solvent in which the compound is highly soluble (e.g., CDCl₃, DMSO-d₆). DMSO-d₆ is often preferred for its ability to resolve N-H proton signals.

-

Sample Weighing: Accurately weigh 5-10 mg of the compound directly into a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.6-0.7 mL of the deuterated solvent.

-

Homogenization: Cap the tube and gently invert or vortex until the sample is completely dissolved. A clear, particulate-free solution is required.

-

Analysis: The sample is now ready for analysis on a high-field NMR spectrometer (e.g., 400 MHz or higher).

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present. Key expected absorption bands include:

-

N-H Stretching: A pair of medium-intensity bands in the 3300-3500 cm⁻¹ region, characteristic of a primary amine.

-

C-H Stretching: Bands just below 3000 cm⁻¹ (methyl) and just above 3000 cm⁻¹ (aromatic).

-

C=C and C=N Stretching: Multiple sharp bands in the 1400-1600 cm⁻¹ region, typical for aromatic and heteroaromatic rings.

-

C-Cl Stretching: A strong band in the 1000-1100 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and elemental formula.

-

Molecular Ion (M⁺): The spectrum should show a molecular ion peak corresponding to the molecular weight of 142.59 g/mol .

-

Isotopic Pattern: A critical validation point is the presence of the chlorine isotope pattern. There will be two peaks: one for the molecule containing ³⁵Cl (M⁺) and another, approximately one-third the intensity, for the molecule containing ³⁷Cl (M+2). This 3:1 ratio is a definitive signature for a monochlorinated compound.

Safety and Handling Considerations

While a full Safety Data Sheet (SDS) should always be consulted, available data indicates that 6-Amino-5-chloro-3-picoline should be handled with appropriate care.

-

Hazards: It is classified as causing skin and serious eye irritation.[3][7]

-

Handling: Always use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid generating dust. Wash hands thoroughly after handling.[8][9]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[4][8][9]

Conclusion

6-Amino-5-chloro-3-picoline is a compound whose utility is directly linked to its distinct physical properties. Its defined melting point, predictable solubility profile, and characteristic spectroscopic fingerprint are not just data points but are essential tools for the research scientist. They enable identity confirmation, purity assessment, and the rational design of experimental conditions. The protocols and insights provided in this guide are intended to empower researchers to utilize this valuable building block with confidence, ensuring the integrity and success of their scientific endeavors.

References

- AFG Bioscience LLC. (2016). Safety Data Sheet for 2-Chloro-3-pyridylamine.

- Fisher Scientific. (2025). Safety Data Sheet for 2-Amino-5-chloropyridine.

-

PubChem. 3-Amino-6-chloro-2-picoline. National Center for Biotechnology Information. Available at: [Link]

- Echemi. (2021). 2-Amino-3-Chloro-5-Methylpyridine Properties.

-

CP Lab Safety. 5-Amino-2-chloro-3-methylpyridine. Available at: [Link]

- ChemicalBook. (2025). 2-AMINO-3-CHLORO-5-METHYLPYRIDINE - Safety Data Sheet.

- Chongqing Chemdad Co., Ltd. 2-AMINO-3-CHLORO-5-METHYLPYRIDINE Chemical Properties.

- ChemBK. 3-amine-6-chloro-5-methylpyridine - Introduction.

- Chongqing Chemdad Co., Ltd. 6-AMINO-5-CHLORO-NICOTINONITRILE Chemical Properties.

- Pipzine Chemicals. 3-Amino-6-chloro-5-methylpyridine Physical Properties.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. echemi.com [echemi.com]

- 4. 2-AMINO-3-CHLORO-5-METHYLPYRIDINE Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. chembk.com [chembk.com]

- 6. 3-Amino-6-chloro-5-methylpyridine Manufacturer & Supplier in China | Properties, Uses, Safety Data | High Purity Chemical Wholesale & Export [pipzine-chem.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. afgsci.com [afgsci.com]

- 9. fishersci.com [fishersci.com]

A Strategic Guide to Unveiling the Therapeutic Potential of 2-Chloro-5-methylpyridin-3-amine: A Technical Whitepaper for Drug Discovery

This guide provides a comprehensive, technically-grounded framework for the biological activity screening of 2-Chloro-5-methylpyridin-3-amine. Designed for researchers, scientists, and drug development professionals, this document eschews rigid templates in favor of a strategic, causality-driven approach to drug discovery. We will navigate the rationale behind experimental choices, ensuring a self-validating and robust screening cascade.

Introduction: The Pyridine Scaffold as a Privileged Structure in Medicinal Chemistry

The pyridine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically approved drugs and biologically active compounds.[1][2][3] Its unique electronic properties, ability to participate in hydrogen bonding, and structural resemblance to endogenous molecules make it an ideal framework for interacting with diverse biological targets.[3][4] Pyridine derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antimalarial properties.[5][6][7][8]

This compound, the subject of this guide, is a versatile chemical intermediate.[9] The strategic placement of its chloro, methyl, and amino groups offers multiple points for chemical modification, allowing for the creation of diverse compound libraries.[4][9][10] This guide outlines a systematic approach to screen this core molecule and its potential derivatives to identify and characterize novel therapeutic activities.

A Tiered Approach to Biological Activity Screening

A successful screening campaign is a balance of breadth and depth, starting with broad, high-throughput methods and progressing to more focused, mechanism-of-action studies. This tiered approach, outlined below, is designed to efficiently identify promising activities while minimizing resource expenditure.